5-[(4-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
説明
Chemical Structure: The compound features a 4H-pyran-4-one core substituted at position 5 with a (4-fluorophenyl)methoxy group and at position 2 with a (4-phenylpiperazin-1-yl)methyl moiety.
For example, triazole-thione derivatives with piperazine substituents (e.g., compounds 23a and 24a in ) were synthesized with yields of 72–83%, suggesting feasible routes for similar structures .
特性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c24-19-8-6-18(7-9-19)16-29-23-17-28-21(14-22(23)27)15-25-10-12-26(13-11-25)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBFRCFHLUMRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a base-mediated cyclization reaction.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the pyranone intermediate with 4-phenylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-[(4-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
5-[(4-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(4-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Comparison with Similar Compounds
To contextualize the properties of 5-[(4-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one, the following structurally related compounds are analyzed:
Table 1: Structural and Functional Comparison
*Note: Molecular weight calculated based on formula C23H22FN3O3.
Key Findings :
Core Structure Variations: Pyran-4-one derivatives (e.g., Target, BI85531, EHT 1864) are distinct from triazole-thiones () in electronic properties and hydrogen-bonding capacity. The pyranone core’s carbonyl group may enhance polarity compared to the triazole-thione’s sulfur atom .
Substituent Effects: Halogen Position: The target compound’s 4-fluorophenyl group likely offers better metabolic stability than the 2-chlorophenyl analog (), as para-substituted halogens are less prone to oxidative metabolism .
Synthetic Feasibility :
- Piperazine-containing compounds (e.g., Target, BI85531) are synthetically accessible, with yields >70% reported for triazole analogs () .
Q & A
Basic Research Question
- X-ray Crystallography : Resolves the 3D conformation, confirming the spatial arrangement of the 4-fluorophenylmethoxy and piperazinylmethyl groups (e.g., as seen in related pyran derivatives in and ) .
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C23H23FN2O3) with <3 ppm mass error .
What in vitro biological screening models are appropriate for initial evaluation of its pharmacological potential?
Basic Research Question
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A/2A) or dopamine receptors due to the 4-phenylpiperazine moiety, using radioligand displacement assays (e.g., [3H]-ketanserin for 5-HT2A) .
- Enzyme Inhibition Studies : Test for kinase or phosphodiesterase inhibition using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity at concentrations ≤10 µM .
How do structural modifications to the piperazine or fluorophenyl groups influence biological activity?
Advanced Research Question
- Piperazine Substitution : Replace 4-phenylpiperazine with 4-(2-methoxyphenyl)piperazine () to enhance serotonin receptor selectivity. Meta-substitution on the phenyl ring increases lipophilicity, improving blood-brain barrier penetration .
- Fluorophenyl Position : Moving the fluorine from the para to ortho position () alters electronic effects, reducing metabolic stability but increasing receptor binding kinetics .
Methodology : Synthesize analogs via parallel synthesis, then correlate logP (HPLC-measured) and IC50 values to establish SAR .
What mechanisms underlie contradictory reports of this compound’s antitumor vs. neuroprotective effects?
Advanced Research Question
- Dose-Dependent Effects : At low doses (≤1 µM), neuroprotection via 5-HT1A agonism may dominate, while higher doses (≥10 µM) induce ROS-mediated apoptosis in cancer cells .
- Cell-Type Specificity : Differences in receptor expression (e.g., HT-29 colon cancer cells vs. SH-SY5Y neuronal cells) explain divergent outcomes .
Resolution : Perform comparative studies using isogenic cell lines and transcriptomic profiling (RNA-seq) to identify pathway-specific responses .
What strategies optimize pharmacokinetic properties without compromising bioactivity?
Advanced Research Question
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the hydroxyl group, improving oral bioavailability while maintaining activity .
- Crystallinity Modulation : Co-crystallize with succinic acid () to enhance solubility without altering receptor affinity .
Validation : Use parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies in rodent models .
How can computational methods predict off-target interactions or metabolic pathways?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
- Machine Learning : Train models on ChEMBL data to forecast hERG channel inhibition, reducing cardiotoxicity risk .
Integration : Combine with in vitro microsomal stability assays (human liver microsomes) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
